molecular formula C9H6BrClO3 B13542446 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B13542446
M. Wt: 277.50 g/mol
InChI Key: OHGDUEDGJAFDFE-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid: 4-Bromo-3-chlorophenylboronic acid , is a chemical compound with the molecular formula C6H5BBrClO2. It belongs to the class of boronic acids and is commonly used in research and development (R&D) activities .

Preparation Methods

Synthetic Routes:: The synthesis of 4-Bromo-3-chlorophenylboronic acid involves the following steps:

    Bromination and Chlorination: Starting with 3-chlorophenylboronic acid, bromination and chlorination reactions are carried out to introduce the bromine and chlorine substituents.

    Oxidation: The resulting intermediate undergoes oxidation to form the final compound.

Reaction Conditions::

    Bromination and Chlorination: These halogenation reactions typically occur under acidic conditions using bromine and chlorine sources.

    Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide (HO) or other suitable oxidizing agents.

Industrial Production Methods:: Industrial-scale production of 4-Bromo-3-chlorophenylboronic acid involves optimization of the synthetic steps, purification, and quality control to ensure high purity and yield.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo substitution reactions, where the bromine or chlorine atom is replaced by other functional groups.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Common Reagents and Conditions::

    Suzuki-Miyaura Reaction: Involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (e.g., DMF or toluene).

    Halogenation Reactions: Bromine or chlorine sources (e.g., N-bromosuccinimide or N-chlorosuccinimide) under acidic conditions.

Major Products:: The major products formed depend on the specific reaction conditions and the substituents introduced during synthesis.

Scientific Research Applications

    Organic Synthesis: 4-Bromo-3-chlorophenylboronic acid serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.

    Materials Science: It contributes to the development of functional materials and catalysts.

Mechanism of Action

The exact mechanism by which 4-Bromo-3-chlorophenylboronic acid exerts its effects depends on its specific application. It may interact with enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

While 4-Bromo-3-chlorophenylboronic acid is unique due to its specific halogen substituents, similar compounds include other boronic acids and halogenated derivatives.

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

OHGDUEDGJAFDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Br

Origin of Product

United States

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